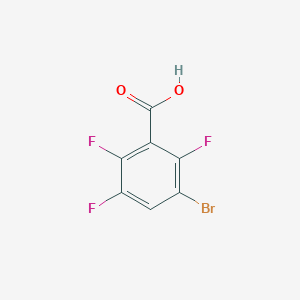
3-Bromo-2,5,6-trifluorobenzoic acid
Cat. No. B2404307
Key on ui cas rn:
118829-12-2
M. Wt: 254.99
InChI Key: IKADJZHHXKPMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04780468
Procedure details


n-Butyl lithium (2.6M in hexanes, 32 mL, 84 mmol) was added over 10 minutes to a solution of diisopropylamine (8.89 g, 88 mmol) in THF (80 mL) stirred under N2 at 0° C. After a further 10 minutes at 0°, the solution was transferred by catheter over 40 minutes to a solution of 2,4,5-trifluorobromobenzene (16.88 g, 80 mmol) in THF (200 mL) stirred under N2 at -78°. After a further 15 minutes the solution was blown through a catheter over ≈2 minutes onto a slurry of CO2 (≈200 mL) in ether (400 mL) with vigorous stirring. When the CO2 evaporated the slurry was washed with dilute HCl (1M, 200 mL) and water (100 mL). The organic phase was extracted with dilute NaOH (0.5M, 2×100 mL). The aqueous phase was washed with ether (100 mL) and made acidic (12N HCl, 9 mL). The aqueous phase was extracted with ether (2×100 mL), and the combined organic phases were washed with water (100 mL), saturated brine (100 mL) and dried (MgSO4) The solvent was removed under reduced pressure to give 3-bromo-2,5,6-trifluorobenzoic acid (17.25 g, 84.5%) as white microcrystalline needles; mp 114°-6° (sublimation). Nmr (CDCl3) δ 10.73 (1H, s, OH), 7.54 (1H, d of t, Jd =6 Hz, Jt =9 Hz aromatic).







Yield
84.5%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([F:21])=[CH:16][C:15]=1[Br:22].[C:23](=[O:25])=[O:24]>C1COCC1.CCOCC>[Br:22][C:15]1[C:14]([F:13])=[C:19]([C:18]([F:20])=[C:17]([F:21])[CH:16]=1)[C:23]([OH:25])=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
8.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
16.88 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2 at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred under N2 at -78°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the CO2 evaporated the slurry
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with dilute HCl (1M, 200 mL) and water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with dilute NaOH (0.5M, 2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with ether (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ether (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with water (100 mL), saturated brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4) The solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=C(C1)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.25 g | |
| YIELD: PERCENTYIELD | 84.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
